MLS000769034

Vue d'ensemble

Description

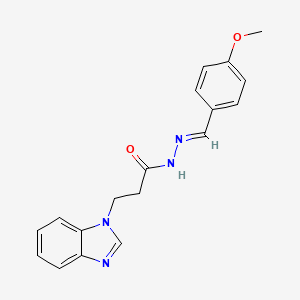

3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.

BenchChem offers high-quality 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé MLS000769034, également connu sous le nom de 3-(benzimidazol-1-yl)-N-[(4-méthoxyphényl)méthylidèneamino]propanamide ou SMR000433756 :

Activité antimicrobienne

Des recherches ont montré que les dérivés du benzimidazole, y compris le this compound, présentent des propriétés antimicrobiennes significatives. Ces composés peuvent inhiber la croissance de diverses souches bactériennes et fongiques, ce qui en fait des candidats potentiels pour le développement de nouveaux antibiotiques et antifongiques . Leur mécanisme implique souvent la perturbation des membranes cellulaires microbiennes ou l’interférence avec des enzymes microbiennes essentielles.

Propriétés anticancéreuses

Le this compound a été étudié pour son activité anticancéreuse potentielle. Les dérivés du benzimidazole sont connus pour induire l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses en ciblant des voies cellulaires spécifiques. Ce composé peut inhiber la prolifération des cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie du cancer . Les recherches se concentrent sur sa capacité à cibler et à perturber l’ADN des cellules cancéreuses et à inhiber la croissance tumorale.

Applications antivirales

Le composé a montré un potentiel dans la recherche antivirale. Les dérivés du benzimidazole peuvent inhiber la réplication virale en ciblant les enzymes virales ou en interférant avec la synthèse de l’ARN viral. Le this compound est étudié pour son efficacité contre divers virus, notamment la grippe et l’hépatite . Cela en fait un composé précieux dans le développement de médicaments antiviraux.

Effets anti-inflammatoires

Le this compound présente des propriétés anti-inflammatoires, bénéfiques dans le traitement des maladies inflammatoires. Le composé peut inhiber la production de cytokines pro-inflammatoires et réduire l’inflammation dans divers tissus . Cette application est particulièrement pertinente dans le développement de traitements pour des affections comme l’arthrite et autres troubles inflammatoires.

Agents neuroprotecteurs

Des recherches indiquent que le this compound peut avoir des effets neuroprotecteurs. Les dérivés du benzimidazole peuvent protéger les neurones du stress oxydatif et de l’apoptose, fréquents dans les maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson . Ce composé est étudié pour son potentiel à ralentir ou à prévenir la progression de ces maladies.

Activité antiparasitaire

Le this compound a été étudié pour ses propriétés antiparasitaires. Les dérivés du benzimidazole sont efficaces contre une variété de parasites, notamment ceux qui causent des maladies comme le paludisme et la trypanosomiase . Le composé agit en perturbant les processus métaboliques des parasites, ce qui conduit à leur mort.

Propriétés antioxydantes

Le composé présente également une activité antioxydante, essentielle pour protéger les cellules des dommages oxydatifs causés par les radicaux libres . Cette propriété est bénéfique pour prévenir diverses maladies, notamment les maladies cardiovasculaires et certains types de cancer. Des recherches sont en cours pour explorer son plein potentiel en tant qu’agent antioxydant.

Inhibition enzymatique

Le this compound peut agir comme un inhibiteur enzymatique, ciblant des enzymes spécifiques impliquées dans divers processus biologiques . Cette application est importante dans le développement de médicaments, où les inhibiteurs enzymatiques sont utilisés pour traiter des maladies en bloquant l’activité des enzymes qui contribuent à la progression de la maladie.

Mécanisme D'action

Target of Action

MLS000769034, also known as 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide or SMR000433756, is an immune response modifier that acts as a toll-like receptor 7 agonist . It is commonly used topically to treat warts on the skin of the genital and anal areas .

Mode of Action

The compound’s mode of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue .

Biochemical Pathways

The compound’s action affects the immune response pathways. By acting as a toll-like receptor 7 agonist, it stimulates the innate and acquired immune responses, leading to inflammatory cell infiltration . This results in the apoptosis of diseased tissue, thereby helping to relieve and control wart production .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of immune responses, inflammatory cell infiltration, and apoptosis of diseased tissue . These effects help to control wart production and treat certain types of skin cancer .

Propriétés

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-24-15-8-6-14(7-9-15)12-20-21-18(23)10-11-22-13-19-16-4-2-3-5-17(16)22/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXBEGNBBBAVQC-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325559 | |

| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

518018-61-6 | |

| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)

![N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2472053.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)

![1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)

![N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2472068.png)

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2472069.png)